4-(2-Piperidin-1-yl-ethoxy)-phenylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-piperidin-1-ylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBHKDHFDNLZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192242 | |
| Record name | 4-(2-Piperidinoethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38948-27-5 | |
| Record name | 4-[2-(1-Piperidinyl)ethoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38948-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Piperidinoethoxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038948275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Piperidinoethoxy)aniline | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-piperidinoethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Piperidin-1-yl-ethoxy)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(2-Piperidin-1-yl-ethoxy)-phenylamine (CAS No: 38948-27-5), a versatile amine derivative with significant potential in medicinal chemistry and materials science. This document delineates the compound's structural attributes, physicochemical characteristics, and a detailed synthetic protocol. Furthermore, it explores the analytical methodologies for its characterization and discusses its potential applications, particularly as a key building block in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and developers engaged in the fields of organic synthesis, drug discovery, and materials science.
Introduction
This compound, a molecule incorporating a phenylamine moiety linked to a piperidine ring via an ethoxy bridge, represents a significant scaffold in the design of biologically active compounds. The constituent functional groups—a primary aromatic amine, a tertiary amine within the piperidine ring, and an ether linkage—confer a unique combination of properties, including hydrogen bonding capabilities and a defined spatial arrangement of lipophilic and hydrophilic regions. These features make it an attractive intermediate for the synthesis of a wide range of target molecules with potential pharmacological activities. The primary amino group serves as a versatile handle for further chemical modifications, such as amide bond formation, while the piperidine and ethoxy components can influence the compound's solubility, bioavailability, and receptor-binding interactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 38948-27-5 | [1][2] |
| Molecular Formula | C₁₃H₂₀N₂O | [1][2] |
| Molecular Weight | 220.31 g/mol | [1][2] |
| Appearance | Powder | |
| Melting Point | 65-67 °C | |
| Storage Temperature | Room Temperature |
Synthesis and Purification
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A common and effective method involves the etherification of a protected aminophenol with a suitable piperidine-containing electrophile, followed by deprotection. A representative synthetic scheme is outlined below.
Figure 1: General synthetic scheme for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)-1-nitrobenzene
-
To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 1-(2-chloroethyl)piperidine hydrochloride (1.1-1.2 eq) to the reaction mixture.
-
Heat the reaction to a temperature of 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-(2-(piperidin-1-yl)ethoxy)-1-nitrobenzene.
Step 2: Synthesis of this compound
-
Dissolve the 4-(2-(piperidin-1-yl)ethoxy)-1-nitrobenzene (1.0 eq) obtained from the previous step in a suitable solvent, such as ethanol or methanol.
-
Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid can be used.
-
If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously until the reaction is complete, as indicated by TLC or the cessation of hydrogen uptake.
-
If using a chemical reducing agent, stir the reaction mixture at an appropriate temperature (e.g., room temperature to 60 °C) until the starting material is consumed.
-
Upon completion, filter the reaction mixture (if a solid catalyst was used) and concentrate the solvent.
-
If an acidic workup was used, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The final product can be further purified by recrystallization or column chromatography if necessary.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenylamine ring, the methylene protons of the ethoxy bridge, and the methylene protons of the piperidine ring. The aromatic protons will typically appear as a set of doublets in the aromatic region (δ 6.5-7.5 ppm). The methylene protons adjacent to the oxygen and nitrogen atoms will appear as triplets in the δ 2.5-4.5 ppm region. The remaining piperidine protons will likely appear as multiplets in the δ 1.4-1.8 ppm region.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the aliphatic carbons of the ethoxy bridge, and the piperidine ring. The aromatic carbons will resonate in the δ 110-160 ppm range, while the aliphatic carbons will appear in the upfield region (δ 20-70 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 220.31 g/mol .
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C-H stretching (aromatic): Peaks typically above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks typically below 3000 cm⁻¹.
-
C-O stretching (ether): A strong band in the region of 1200-1250 cm⁻¹.
-
C-N stretching: Bands in the fingerprint region.
Potential Applications in Drug Discovery and Development
The structural features of this compound make it a valuable scaffold for the development of new therapeutic agents. The presence of the piperidine moiety is common in many centrally active drugs, as it can improve solubility and the ability to cross the blood-brain barrier. The phenylamine group provides a key site for further derivatization to explore structure-activity relationships (SAR).
Derivatives of this compound could be investigated for a range of pharmacological activities, including but not limited to:
-
Anticancer agents: The piperidine and aniline moieties are found in various compounds with antiproliferative properties.
-
Antimicrobial agents: The combination of amine and ether functionalities can be explored for activity against various pathogens.
-
Neurological disorders: The piperidine ring is a common feature in drugs targeting the central nervous system.
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and its potential as a building block in the synthesis of novel molecules with diverse applications. This technical guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and methods for its analytical characterization. The information presented herein is intended to facilitate further research and development involving this promising chemical entity.
References
-
Lead Sciences. 4-(2-(Piperidin-1-yl)ethoxy)aniline. [Link]
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Spectroscopic data of 4-(2-Piperidin-1-yl-ethoxy)-phenylamine
An In-depth Technical Guide to the Spectroscopic Data of 4-(2-Piperidin-1-yl-ethoxy)-phenylamine
Introduction
This compound is a molecule of significant interest within pharmaceutical research and development due to its structural motifs, which are common in various pharmacologically active agents. The molecule incorporates a primary aromatic amine, an ether linkage, and a tertiary aliphatic amine (piperidine), making it a versatile scaffold. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in complex matrices.
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of each analytical technique. As a self-validating system, this document not only presents predicted data but also explains the underlying chemical principles that give rise to the specific spectral features. It is designed for researchers, scientists, and drug development professionals who require a detailed reference for the structural characterization of this compound.
Molecular Structure and Functional Group Analysis
The structural integrity of this compound is defined by three key regions, each contributing distinct and identifiable signatures to its spectroscopic profile:
-
The Phenylamine Moiety: A para-substituted benzene ring with an electron-donating primary amine (-NH₂) group and an electron-donating ether (-OR) group. This substitution pattern dictates the electronic environment and, consequently, the chemical shifts of the aromatic protons and carbons.
-
The Ethoxy Linker: A two-carbon chain connecting the phenyl and piperidine rings via an ether linkage. The protons and carbons in this flexible linker will exhibit characteristic signals.
-
The Piperidine Ring: A saturated heterocyclic tertiary amine. The protons on this ring exist in a specific conformational environment, leading to predictable NMR signals and a dominant fragmentation pathway in mass spectrometry.
The interplay of these functional groups provides a unique spectroscopic fingerprint essential for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
Theoretical Basis & Experimental Causality
The choice of solvent is critical in NMR analysis. While CDCl₃ is a common choice, protic solvents like D₂O or CD₃OD can lead to the exchange of the amine (-NH₂) protons, causing their signals to disappear.[2] Solvents like DMSO-d₆ are often preferred as they slow down this exchange rate, resulting in sharper, more easily identifiable N-H signals.[2] The following predictions are based on analysis in a standard aprotic solvent like CDCl₃, with notes on expected solvent-dependent behavior.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment.
-
Aromatic Region (δ 6.6-6.8 ppm): The phenyl ring is substituted with two strong electron-donating groups (-NH₂ and -OR), which shield the aromatic protons and shift their signals upfield compared to benzene (δ 7.26 ppm). The para-substitution pattern will result in a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the -NH₂ group (H-b) and those ortho to the -OR group (H-a) will have slightly different chemical shifts.
-
Ethoxy Protons (δ 4.0-4.2 ppm and δ 2.8-3.0 ppm): The two methylene groups of the ethoxy linker are diastereotopic. The protons on the carbon adjacent to the oxygen (O-CH ₂) will be deshielded and appear further downfield as a triplet (H-c). The protons on the carbon adjacent to the piperidine nitrogen (N-CH ₂) will appear slightly more upfield, also as a triplet (H-d).
-
Piperidine Protons (δ 2.4-2.6 ppm and δ 1.4-1.7 ppm): The piperidine ring protons will appear in two main groups. The four protons on the carbons adjacent to the nitrogen (equatorial and axial, H-e) will be deshielded and appear as a broad multiplet. The remaining six protons (H-f, H-g) will be more shielded and appear further upfield as a complex multiplet.
-
Amine Protons (δ 3.5-4.0 ppm): The two protons of the primary amine (-NH ₂) will appear as a broad singlet. The chemical shift and broadness of this peak are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
-
Aromatic Carbons (δ 115-152 ppm): Six distinct signals are expected. The carbon attached to the oxygen (C-1) and the carbon attached to the nitrogen (C-4) will be the most downfield. The other four aromatic carbons (C-2, C-3, C-5, C-6) will appear in the typical aromatic region, with their specific shifts influenced by the electronic effects of the substituents.
-
Ethoxy Carbons (δ 58-68 ppm): The carbon adjacent to the oxygen (C-7) will be more deshielded than the carbon adjacent to the nitrogen (C-8).
-
Piperidine Carbons (δ 24-55 ppm): Three signals are expected for the piperidine ring. The carbons adjacent to the nitrogen (C-9) will be the most downfield. The carbon at the para position (C-11) and the carbons at the meta positions (C-10) will be further upfield.
Data Summary: Predicted NMR Assignments
| Assignment | Predicted ¹H NMR Shift (ppm) | Multiplicity | Predicted ¹³C NMR Shift (ppm) |
| Ar-H (ortho to -OR) | ~6.75 | Doublet | C-1 (~151.0) |
| Ar-H (ortho to -NH₂) | ~6.65 | Doublet | C-2, C-6 (~115.9) |
| -O-CH ₂- | ~4.05 | Triplet | C-3, C-5 (~115.5) |
| -N-CH ₂- (ethoxy) | ~2.85 | Triplet | C-4 (~141.0) |
| -N-CH ₂- (piperidine) | ~2.50 | Multiplet | C-7 (~66.5) |
| -CH₂- (piperidine, meta) | ~1.60 | Multiplet | C-8 (~58.0) |
| -CH₂- (piperidine, para) | ~1.45 | Multiplet | C-9, C-13 (~54.8) |
| -NH ₂ | ~3.6 (broad) | Singlet | C-10, C-12 (~26.0) |
| C-11 (~24.2) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent's deuterium lock signal.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 220-250 ppm, and a relaxation delay of 2 seconds. For enhanced sensitivity, a larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Theoretical Basis & Predicted Fragmentation
The molecular formula of the compound is C₁₄H₂₂N₂O, giving it a monoisotopic mass of 234.1732 u. In accordance with the Nitrogen Rule , the presence of two nitrogen atoms dictates an even nominal molecular weight.
Upon electron ionization, the molecule will form a molecular ion (M⁺•) at m/z 234. The most likely fragmentation pathways are driven by the stabilization of the resulting fragments, primarily through cleavage initiated at the nitrogen atoms.
-
α-Cleavage at the Piperidine Ring: This is the most characteristic and dominant fragmentation pathway for piperidine derivatives.[3] The cleavage of the C-C bond adjacent to the piperidine nitrogen but outside the ring is highly favored, leading to the formation of a stable, resonance-stabilized iminium ion. This results in the formation of a fragment at m/z 98 . This is often the base peak in the spectrum.
-
Ether Bond Cleavage: Cleavage of the C-O bond can occur on either side. Cleavage between the ethoxy methylene and the phenyl ring would generate a fragment corresponding to the 4-aminophenoxy radical and a cation at m/z 127 . Cleavage between the two ethoxy carbons is less likely but possible.
-
Benzylic-type Cleavage: Cleavage of the bond between the ether oxygen and the adjacent methylene group is also a probable event, leading to the formation of a 4-aminophenoxy radical and a piperidin-1-ylethyl cation at m/z 114 .
Data Summary: Predicted Mass Spectrum
| m/z | Proposed Fragment | Significance |
| 234 | [C₁₄H₂₂N₂O]⁺• | Molecular Ion (M⁺•) |
| 126 | [M - C₆H₅NO]⁺ | Cleavage of the aminophenoxy group |
| 108 | [H₂N-C₆H₄-O]⁺ | Cleavage of the piperidinylethoxy group |
| 98 | [C₆H₁₂N]⁺ | Base Peak due to α-cleavage, forming a stable iminium ion |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 400.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to correlate the major fragment ions with the proposed molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is an effective and rapid technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Theoretical Basis & Predicted Spectrum
The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic systems, the C-O ether linkage, and C-N bonds.
-
N-H Stretching (3300-3500 cm⁻¹): Primary amines (R-NH₂) characteristically show two distinct bands in this region: an asymmetric stretching band at a higher frequency and a symmetric stretching band at a lower frequency.[4][5]
-
C-H Stretching (2800-3100 cm⁻¹): Aromatic C-H stretching will appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the piperidine and ethoxy groups will result in strong, sharp bands just below 3000 cm⁻¹.[6]
-
N-H Bending (1580-1650 cm⁻¹): The scissoring vibration of the primary amine group results in a strong, sharp absorption in this region.[4][7]
-
C=C Aromatic Stretching (1450-1600 cm⁻¹): The benzene ring will show two or three sharp bands of variable intensity in this region.
-
C-O Ether Stretching (1200-1260 cm⁻¹): A strong, characteristic absorption due to the aryl-alkyl ether C-O stretching is expected in this range.
-
C-N Stretching (1250-1335 cm⁻¹): Aromatic amines exhibit C-N stretching in this region.[4]
Data Summary: Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3430, ~3350 | Medium-Strong | N-H Stretch (asymmetric & symmetric, 1° amine) |
| 3030-3080 | Weak-Medium | Aromatic C-H Stretch |
| 2850-2960 | Strong | Aliphatic C-H Stretch (piperidine, ethoxy) |
| ~1620 | Strong | N-H Bend (1° amine) |
| ~1510, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1240 | Strong | Aryl-O Stretch (ether) |
| ~1300 | Medium | Aromatic C-N Stretch |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate to form a thin film.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample in the instrument's beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting transmittance or absorbance spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data collectively form a unique fingerprint. The dominant m/z 98 fragment in the mass spectrum is a clear indicator of the piperidinylethyl moiety, while the dual N-H stretching peaks in the IR spectrum confirm the primary aromatic amine. Finally, the specific patterns in the aromatic and aliphatic regions of the NMR spectra allow for the complete and unambiguous assembly of the molecular structure. This guide serves as a foundational reference for any researcher or scientist working with this important chemical entity.
References
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PubChem. 4-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine dihydrochloride. National Center for Biotechnology Information. [Link]
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Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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Kaliya, O. L., & Luk'yanets, E. A. (1976). Unusual Spectral Shifts of Bis(4-aminophenyl)ether. Bulletin of the Chemical Society of Japan, 49(10), 2779-2782. [Link]
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Alves, C. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 30110309. [Link]
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Universal Lab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]
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El-Hashash, M. A., et al. (2004). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Revista de la Societat Catalana de Química, 5, 29-38. [Link]
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SpectraBase. (2025). 2-(4-Phenyl-piperidin-1-yl)-ethylamine. John Wiley & Sons, Inc. [Link]
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ResearchGate. (2025). Synthesis, enhanced spectroscopic characterization and electrochemical grafting of N-(4-aminophenyl)aza-18-crown-6. [Link]
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Giraudeau, P., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5286-5295. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
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Portland State University. (2010). Synthesis and Characterization of Electropolymerized Nanostructured Aminophenylporphyrin Films. [Link]
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ResearchGate. (2025). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO₂–H₂O systems with vapor–liquid equilibrium modeling for CO₂ capture processes. [Link]
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RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
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PubChem. 2-(2-Piperidin-1-ium-1-ylethoxy)aniline. National Center for Biotechnology Information. [Link]
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ResearchGate. (2025). Infra-red spectral studies of diphenylamine. [Link]
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ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]
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Illinois State University. (2015). Infrared Spectroscopy. [Link]
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Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities. [Link]
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An In-Depth Technical Guide to 4-(2-(piperidin-1-yl)ethoxy)aniline: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-(2-(piperidin-1-yl)ethoxy)aniline. This molecule, incorporating a substituted aniline core, is a valuable building block in medicinal chemistry and drug development. Its unique structural features, combining a primary aromatic amine, an ether linkage, and a tertiary amine within a piperidine ring, offer multiple points for chemical modification and interaction with biological targets. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required for the effective use and analysis of this compound.
Chemical Identity and Core Physicochemical Properties
4-(2-(piperidin-1-yl)ethoxy)aniline is a multifaceted organic compound with the chemical formula C₁₃H₂₀N₂O.[1][2] Its structure is characterized by a 4-aminophenol core where the hydroxyl proton is replaced by a 2-(piperidin-1-yl)ethyl group.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-(2-(piperidin-1-yl)ethoxy)aniline | N/A |
| CAS Number | 38948-27-5 | [1][2] |
| Molecular Formula | C₁₃H₂₀N₂O | [1][2] |
| Molecular Weight | 220.31 g/mol | [1][2] |
| Melting Point | 65-67 °C | N/A |
| Boiling Point | Not available | N/A |
| Appearance | Off-white to pale yellow solid | [3] |
Synthesis and Purification: A Practical Approach
The synthesis of 4-(2-(piperidin-1-yl)ethoxy)aniline is typically achieved through a nucleophilic substitution reaction. A common and logical synthetic route involves the Williamson ether synthesis, a reliable method for forming ethers.
Synthetic Pathway
The most direct synthesis involves the reaction of 4-aminophenol with a suitable 2-(piperidin-1-yl)ethyl halide, such as 1-(2-chloroethyl)piperidine, in the presence of a base. The base is crucial for deprotonating the phenolic hydroxyl group of 4-aminophenol, thereby activating it as a nucleophile.
Caption: General synthetic scheme for 4-(2-(piperidin-1-yl)ethoxy)aniline.
Step-by-Step Synthesis Protocol
Materials:
-
4-Aminophenol
-
1-(2-Chloroethyl)piperidine hydrochloride
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Petroleum ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol (1.0 eq) in a suitable solvent such as DMF.
-
Basification: Add a base (e.g., potassium carbonate, 2.0-3.0 eq) to the solution. If using a stronger base like sodium hydride, exercise appropriate caution and add it portion-wise at 0 °C.
-
Addition of Electrophile: To the stirred suspension, add 1-(2-chloroethyl)piperidine hydrochloride (1.0-1.2 eq). If the hydrochloride salt is used, an additional equivalent of base is required to neutralize the HCl.
-
Reaction: Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a solid of high purity. The choice of solvent is critical and should be determined experimentally. A mixture of ethyl acetate and petroleum ether is a good starting point for recrystallization.[3]
Protocol:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add petroleum ether to the hot solution until a slight turbidity persists.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/petroleum ether mixture, and dry under vacuum.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. While specific spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.
Caption: Predicted NMR signals for 4-(2-(piperidin-1-yl)ethoxy)aniline.
3.1.2. Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Aliphatic) | Stretch | 2800-3000 |
| C=C (Aromatic) | Stretch | 1500-1600 |
| C-O (Ether) | Stretch | 1200-1250 |
| C-N (Amine) | Stretch | 1000-1250 |
3.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 221.3. Common fragmentation patterns for similar structures involve cleavage of the C-N bonds of the piperidine ring and the ether linkage.[4]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of 4-(2-(piperidin-1-yl)ethoxy)aniline. A reverse-phase HPLC method would be appropriate.
Suggested HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.
Stability and Storage
Proper storage is crucial to maintain the integrity of the compound.
-
Storage Conditions: Store in a cool, dry, and dark place in a tightly sealed container.[1][2] Room temperature is generally acceptable for short-term storage.
-
Stability: As an aniline derivative, 4-(2-(piperidin-1-yl)ethoxy)aniline may be susceptible to oxidation and discoloration upon exposure to air and light. The primary amino group can also react with aldehydes and ketones. Stability studies under different pH and temperature conditions are recommended to establish its shelf-life in various formulations.
Potential Applications in Drug Development
The structural motifs within 4-(2-(piperidin-1-yl)ethoxy)aniline make it an attractive scaffold for the development of various therapeutic agents. The piperidine moiety is a common feature in many centrally acting drugs, and the aniline portion can be readily modified to explore structure-activity relationships. While specific pharmacological data for this exact compound is limited in publicly available literature, related structures have shown a wide range of biological activities.
Safety and Handling
It is important to handle 4-(2-(piperidin-1-yl)ethoxy)aniline with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.
Conclusion
4-(2-(piperidin-1-yl)ethoxy)aniline is a valuable chemical intermediate with significant potential in drug discovery and development. This guide provides a foundational understanding of its synthesis, purification, and analytical characterization. The provided protocols and data serve as a starting point for researchers to confidently work with this compound. Further experimental investigation is warranted to fully elucidate all of its physicochemical properties and to explore its full potential in medicinal chemistry.
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PubChem. 4-Ethoxyaniline. National Center for Biotechnology Information. [Link]
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ResearchGate. Set of in situ FTIR spectra collected during the oxidation of an... [Link]
- Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 63(1), 3-8.
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- Banks, H. D. (1992). Piperidine Synthesis.
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- De Ruiter, J., & Noggle, F. T. (1993). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of the Forensic Science Society, 33(1), 3-15.
- Suga, S., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 334-341.
- El-Gaby, M. S. A., et al. (2002). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Rasayan Journal of Chemistry, 1(1), 1-8.
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ResearchGate. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF. [Link]
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Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]
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- Reddy, B. V. S., et al. (2010). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 3(4), 659-664.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(2-Piperidin-1-yl-ethoxy)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, two-step synthesis protocol for 4-(2-Piperidin-1-yl-ethoxy)-phenylamine, a valuable building block in pharmaceutical research and drug development. The synthesis commences with a Williamson ether synthesis to couple 4-nitrophenol with 1-(2-chloroethyl)piperidine, followed by the catalytic hydrogenation of the resulting nitro intermediate to yield the target primary amine. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices, detailed procedural steps, and thorough characterization guidelines to ensure the successful and safe execution of the synthesis.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of a primary aromatic amine, a flexible ether linkage, and a basic piperidine moiety makes it a versatile scaffold for library synthesis in medicinal chemistry. Its derivatives have been explored for a range of therapeutic targets. The synthetic route detailed herein is robust and scalable, employing common laboratory reagents and techniques.
The causality behind the chosen two-step approach lies in its efficiency and selectivity. The Williamson ether synthesis is a classic and reliable method for forming the ether bond.[1][2] The use of 4-nitrophenol as the starting material serves a dual purpose: the nitro group is a strong electron-withdrawing group that activates the para position for nucleophilic substitution and, more importantly, it serves as a protected form of the desired amine, which can be deprotected in the final step. Catalytic hydrogenation is a clean and high-yielding method for the reduction of aromatic nitro groups to amines.[3][4]
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Part 1: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)-1-nitrobenzene (Intermediate)
This initial step involves the formation of the ether linkage via a Williamson ether synthesis. 4-Nitrophenol is deprotonated by a base to form the more nucleophilic phenoxide, which then displaces the chloride from 1-(2-chloroethyl)piperidine.
Materials and Equipment
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles (mmol) | Notes |
| 4-Nitrophenol | 1.39 g | 139.11 | 10.0 | Toxic, handle with care. |
| 1-(2-Chloroethyl)piperidine hydrochloride | 1.84 g | 184.10 | 10.0 | Corrosive, handle with care. |
| Anhydrous Potassium Carbonate (K₂CO₃) | 4.14 g | 138.21 | 30.0 | Acts as the base. |
| Anhydrous N,N-Dimethylformamide (DMF) | 20 mL | - | - | Anhydrous solvent is crucial. |
| Ethyl acetate | ~100 mL | - | - | For extraction. |
| Brine (saturated NaCl solution) | ~50 mL | - | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | - | - | For drying the organic phase. |
| Equipment | ||||
| Round-bottom flask (100 mL) | 1 | |||
| Reflux condenser | 1 | |||
| Magnetic stirrer and stir bar | 1 | |||
| Heating mantle | 1 | |||
| Separatory funnel (250 mL) | 1 | |||
| Rotary evaporator | 1 | |||
| Beakers, graduated cylinders, etc. | As needed |
Experimental Protocol: Williamson Ether Synthesis
Caption: Experimental workflow for the Williamson ether synthesis step.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.39 g, 10.0 mmol), 1-(2-chloroethyl)piperidine hydrochloride (1.84 g, 10.0 mmol), and anhydrous potassium carbonate (4.14 g, 30.0 mmol).
-
Rationale: Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenol and also neutralize the hydrochloride salt of the piperidine reactant. An excess is used to drive the reaction to completion.
-
-
Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Rationale: DMF is a polar aprotic solvent that is excellent for S(_N)2 reactions as it solvates the cation (K⁺) but not the phenoxide anion, thus increasing its nucleophilicity.[5]
-
-
Reaction: Attach a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring. Maintain this temperature for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 4-nitrophenol spot indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 100 mL of ice-water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Rationale: Washing with water removes the DMF and any remaining inorganic salts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, 4-(2-(piperidin-1-yl)ethoxy)-1-nitrobenzene, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent like ethanol.
Part 2: Synthesis of this compound (Final Product)
This final step involves the reduction of the nitro group of the intermediate to a primary amine using catalytic hydrogenation.
Materials and Equipment
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles (mmol) | Notes |
| 4-(2-(Piperidin-1-yl)ethoxy)-1-nitrobenzene (Intermediate) | 2.50 g | 250.30 | 10.0 | |
| Palladium on Carbon (10 wt% Pd/C) | 250 mg | - | - | 10% w/w of the substrate. Handle with care, pyrophoric when dry. |
| Methanol | 50 mL | - | - | Solvent for the reaction. |
| Hydrogen Gas (H₂) | Balloon or cylinder | - | - | Flammable gas. |
| Celite® | As needed | - | - | For filtration. |
| Equipment | ||||
| Two-neck round-bottom flask (100 mL) | 1 | |||
| Hydrogen balloon or hydrogenation apparatus | 1 | |||
| Magnetic stirrer and stir bar | 1 | |||
| Buchner funnel and filter flask | 1 | |||
| Rotary evaporator | 1 |
Experimental Protocol: Catalytic Hydrogenation
Caption: Experimental workflow for the catalytic hydrogenation step.
-
Reaction Setup: In a 100 mL two-neck round-bottom flask, dissolve the intermediate, 4-(2-(piperidin-1-yl)ethoxy)-1-nitrobenzene (2.50 g, 10.0 mmol), in 50 mL of methanol.
-
Catalyst Addition: To this solution, carefully add 10% palladium on carbon (250 mg, 10% by weight of the substrate).
-
Safety Note: Pd/C can be pyrophoric. It is recommended to add it under an inert atmosphere (e.g., nitrogen or argon) or as a slurry in a small amount of the reaction solvent.
-
-
Hydrogenation: Securely attach a hydrogen-filled balloon to one neck of the flask. Evacuate the flask using a vacuum line and then backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Rationale: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).
-
-
Monitoring: The reaction can be monitored by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates the reaction is proceeding. The amine can be visualized with a UV lamp or by staining with an appropriate agent like ninhydrin.
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® in a Buchner funnel to remove the palladium catalyst.
-
Safety Note: The filter cake containing the catalyst should not be allowed to dry completely in the air as it can be pyrophoric. It should be kept wet with solvent and disposed of appropriately.
-
-
Washing: Wash the Celite® pad with a small amount of methanol to ensure all the product is collected.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.
Expected Results and Characterization
The successful synthesis of this compound should yield an off-white to pale yellow solid. The expected yield is typically in the range of 70-85% over the two steps.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Not widely reported, but expected to be a solid at room temperature. A structurally similar compound, 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline, has a melting point of 98-102°C.[6] |
| Solubility | Soluble in methanol, ethanol, chloroform, and DMSO. Sparingly soluble in water. |
Spectroscopic Data (Predicted)
The following are predicted spectroscopic data based on the structure and data from analogous compounds.[7][8][9][10][11]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
6.75-6.65 (m, 4H): Aromatic protons (AA'BB' system).
-
4.05 (t, J = 5.5 Hz, 2H): -O-CH₂- protons.
-
3.60 (br s, 2H): -NH₂ protons (exchangeable with D₂O).
-
2.80 (t, J = 5.5 Hz, 2H): -CH₂-N(piperidine) protons.
-
2.55 (br t, 4H): Piperidine protons adjacent to nitrogen.
-
1.65-1.55 (m, 4H): Piperidine protons beta to nitrogen.
-
1.50-1.40 (m, 2H): Piperidine proton gamma to nitrogen.
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
152.0: C-O (aromatic).
-
142.0: C-NH₂ (aromatic).
-
116.0: Aromatic CH ortho to -NH₂.
-
115.5: Aromatic CH ortho to -O-.
-
66.5: -O-CH₂-.
-
58.0: -CH₂-N(piperidine).
-
55.0: Piperidine C adjacent to nitrogen.
-
26.0: Piperidine C beta to nitrogen.
-
24.5: Piperidine C gamma to nitrogen.
-
-
IR (KBr, cm⁻¹):
-
3450-3250: N-H stretching (two bands for primary amine).[12][13]
-
3050-3000: Aromatic C-H stretching.
-
2950-2800: Aliphatic C-H stretching.
-
1620: N-H bending (scissoring).
-
1510: Aromatic C=C stretching.
-
1240: Aryl-O-C stretching (asymmetric).
-
1120: C-N stretching (aliphatic amine).
-
1040: Alkyl-O-C stretching (symmetric).
-
Safety and Handling
-
General Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
4-Nitrophenol: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
1-(2-Chloroethyl)piperidine hydrochloride: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Potassium Carbonate: Irritant. Avoid dust inhalation.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
-
Palladium on Carbon (Pd/C): Flammable solid. Can be pyrophoric, especially when dry and in the presence of organic solvents. Handle with care, preferably under an inert atmosphere when dry.
-
Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. The palladium catalyst should be quenched carefully and disposed of as heavy metal waste.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low or no product formation | Incomplete deprotonation of 4-nitrophenol. Inactive alkyl halide. Insufficient heating. | Ensure the potassium carbonate is anhydrous and use a sufficient excess. Check the quality of the 1-(2-chloroethyl)piperidine hydrochloride. Ensure the reaction temperature is maintained at 80-90 °C and run the reaction for a longer duration. |
| Step 2: Incomplete reduction of nitro group | Inactive catalyst. Insufficient hydrogen. Poor mixing. | Use fresh Pd/C catalyst. Ensure the system is properly sealed and under a positive pressure of hydrogen. Increase the stirring speed to improve the mass transfer of hydrogen gas. |
| Final product is an oil or difficult to crystallize | Presence of impurities. | Repurify the product using column chromatography. Attempt to form a salt (e.g., hydrochloride) which may be more crystalline. Try different solvent systems for recrystallization. |
References
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ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24). Available at: [Link]
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PubChem. 4-Ethoxyaniline. Available at: [Link]
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PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]
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Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011-11-25). Available at: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available at: [Link]
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Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021-10-30). Available at: [Link]
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ATB (Automated Topology Builder). p-Phenetidine. Available at: [Link]
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PubMed. Crystallization and properties of aromatic amine dehydrogenase from Pseudomonas sp. Available at: [Link]
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PubMed. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018-02-07). Available at: [Link]
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NIST WebBook. Piperidine, 1-(2-phenylethyl)-. Available at: [Link]
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Reddit. Williamson Ether synthesis. (2025-02-27). Available at: [Link]
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Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018-05-18). Available at: [Link]
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Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). Available at: [Link]
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ACS Publications. Near-Infrared Spectra of Primary Aromatic Amines. Available at: [Link]
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Wako. Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]
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University of Rochester, Department of Chemistry. Purification: How To. Available at: [Link]
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Bartleby.com. Williamson Ether Synthesis. Available at: [Link]
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Eastern Michigan University Physics Department. Purification of Organic Compounds: from Crude Product to Purity. (2023-07-04). Available at: [Link]
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- 9. spectrabase.com [spectrabase.com]
- 10. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Search Results [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for Purity Analysis of 4-(2-Piperidin-1-yl-ethoxy)-phenylamine
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 4-(2-Piperidin-1-yl-ethoxy)-phenylamine, an important synthetic intermediate in pharmaceutical development. The method is designed for accuracy, precision, and specificity, enabling the quantification of the main component and the separation of potential process-related impurities and degradation products. The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and regulatory submissions.[1][2][3]
Introduction
This compound is a substituted aromatic amine containing a basic piperidine moiety. The purity of such active pharmaceutical ingredient (API) precursors is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. HPLC is a primary analytical technique for assessing the purity of these compounds due to its high resolving power and sensitivity.[4]
The development of a successful HPLC method for a molecule like this compound requires careful consideration of its physicochemical properties. The compound possesses a phenylamine chromophore suitable for UV detection, and its basic nature, due to the piperidine and aniline nitrogens, necessitates pH control of the mobile phase to ensure good peak shape and reproducible retention.[5] This note provides a comprehensive guide, from method development rationale to a full validation protocol, for researchers and drug development professionals.
Analyte Properties
A thorough understanding of the analyte's properties is foundational to method development. While specific experimental data for the target analyte is not widely published, properties can be inferred from structurally similar compounds.
| Property | Value (Estimated/Inferred) | Source |
| Molecular Formula | C13H20N2O | |
| Molecular Weight | 220.31 g/mol | [6] |
| Polarity (XLogP3-AA) | ~2.1 | [7] |
| Functional Groups | Primary Aromatic Amine, Tertiary Aliphatic Amine (Piperidine), Ether | [8] |
| Chromophore | Phenylamine |
The presence of two basic nitrogen atoms means that the ionization state of the molecule is pH-dependent.[5] To achieve consistent retention in a reversed-phase system, the mobile phase pH should be controlled to ensure a single ionic form predominates.
HPLC Method Development and Rationale
The primary goal was to develop a stability-indicating method capable of separating the main peak from any potential impurities. A reversed-phase approach was selected due to the compound's moderate polarity.[9][10]
Column Selection
A C18 (octadecyl) column is the stationary phase of choice for the separation of moderately polar to nonpolar compounds and is a robust starting point for method development.[11][12][13] A high-purity silica-based C18 column provides excellent resolution and peak shape.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Rationale: The long column length enhances resolution, which is critical for separating closely eluting impurities. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Selection
The mobile phase composition is critical for achieving optimal separation and peak shape for basic compounds.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Rationale:
-
pH Control: The basic nature of the analyte's two amine groups can lead to peak tailing on silica-based columns due to interaction with residual silanols. TFA acts as an ion-pairing agent and maintains a low pH (~2), ensuring that the amine groups are consistently protonated. This minimizes silanol interactions and results in sharper, more symmetrical peaks.[5]
-
Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency. It often provides different selectivity compared to methanol for aromatic compounds.[5]
-
Detection Wavelength
The detection wavelength was selected based on the UV absorbance profile of the phenylamine chromophore.
-
Wavelength: 240 nm
-
Rationale: Aromatic amines typically exhibit strong absorbance in the UV region. A wavelength of 240 nm is chosen to provide high sensitivity for the main analyte and potential aromatic impurities. A diode array detector (DAD) can be used during development to scan for the optimal wavelength and to assess peak purity.
Chromatographic Conditions
A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected within a reasonable run time.
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Run Time | 30 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30 | 90 | 10 |
Experimental Protocols
Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
This compound Reference Standard
-
Methanol (HPLC Grade) for sample preparation
Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the Working Standard Solution using the same diluent.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be equilibrated and its performance verified.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Make five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
Calculate the following parameters:
-
Tailing Factor (T): Must be ≤ 2.0.
-
Theoretical Plates (N): Must be ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0%.
-
Method Validation Protocol (ICH Q2(R1))
The analytical method was validated to demonstrate its suitability for its intended purpose.[1][2][3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.
-
Protocol:
-
Analyze a solution of the diluent to check for interfering peaks.
-
Analyze the Working Standard Solution.
-
Analyze the Sample Solution.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample to generate potential degradation products. Analyze the stressed samples to ensure the main peak is resolved from all degradation products (peak purity analysis with a DAD is recommended).
-
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[14]
-
Protocol:
-
Prepare a series of at least five solutions of the reference standard over a concentration range of 50% to 150% of the nominal working concentration (e.g., 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²) and y-intercept.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
-
Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision over the tested concentrations (50% to 150% of the working concentration).
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.
-
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% at each concentration level.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze six independent preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: %RSD of the purity results ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: %RSD of the combined results from both studies ≤ 2.0%.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters and assess the impact on the results.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., vary % Acetonitrile by ± 2%)
-
-
Acceptance Criteria: System suitability parameters must be met, and the purity results should not significantly change.
Data Visualization and Diagrams
HPLC Method Development Workflow
Caption: Workflow for HPLC Method Development.
ICH Method Validation Process
Caption: Overview of the ICH Q2(R1) Validation Process.
Conclusion
This application note presents a specific, sensitive, and robust RP-HPLC method for determining the purity of this compound. The method has been developed with a scientific rationale for each parameter and is accompanied by a comprehensive validation protocol based on ICH Q2(R1) guidelines. This ensures that the method is suitable for its intended purpose in a quality control environment and for supporting regulatory filings in pharmaceutical development.
References
- Vertex AI Search. (n.d.). [2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]amine(Cas 761440-75-9) Usage.
-
ACS Publications. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF. Retrieved January 26, 2026, from [Link]
-
Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved January 26, 2026, from [Link]
-
PubMed. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved January 26, 2026, from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 26, 2026, from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved January 26, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved January 26, 2026, from [Link]
-
PubMed. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved January 26, 2026, from [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. Retrieved January 26, 2026, from [Link]
-
LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved January 26, 2026, from [Link]
-
High Purity Laboratory Chemicals Pvt. Ltd. (n.d.). HPLC product list 2025-26 International. Retrieved January 26, 2026, from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2-(2-Piperidin-1-ium-1-ylethoxy)aniline. Retrieved January 26, 2026, from [Link]
-
LCGC International. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved January 26, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 26, 2026, from [Link]
-
Asian Journal of Research in Chemistry. (2021). Synthesis, Characterization, Docking and Biological Evaluation of Tetra Hydro Imidazo [1, 2-a] Pyrazine Derivatives. Retrieved January 26, 2026, from [Link]
-
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved January 26, 2026, from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 4-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine dihydrochloride. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 4-Anilinopiperidine. Retrieved January 26, 2026, from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 1-(2-Phenylethoxy)piperidin-4-amine. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Piperidine. Retrieved January 26, 2026, from [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
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- 3. starodub.nl [starodub.nl]
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- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 7. 2-(2-Piperidin-1-ium-1-ylethoxy)aniline | C13H21N2O+ | CID 7421746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. ptfarm.pl [ptfarm.pl]
- 13. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of 4-(2-Piperidin-1-yl-ethoxy)-phenylamine by NMR and Mass Spectrometry
Introduction: Unveiling the Molecular Architecture
In the landscape of contemporary drug discovery and development, the precise and unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. 4-(2-Piperidin-1-yl-ethoxy)-phenylamine, a molecule featuring a trifecta of key pharmacophoric motifs—a phenylamine core, a flexible ethoxy linker, and a saturated piperidine heterocycle—represents a class of compounds with significant potential in medicinal chemistry. Its structural integrity is paramount to understanding its biological activity, safety profile, and therapeutic efficacy.
This comprehensive guide provides a detailed exposition of the analytical methodologies for the structural confirmation and characterization of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Moving beyond a mere recitation of procedural steps, this document delves into the causality behind experimental choices, offering insights honed from extensive field experience. The protocols herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can confidently ascertain the identity and purity of this important synthetic building block.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – A Detailed Portrait of Molecular Connectivity
NMR spectroscopy stands as the most powerful and definitive technique for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the atomic framework and the subtle electronic environments within the molecule.
Foundational Principles: Why NMR is Indispensable
The power of NMR lies in its ability to provide information on the chemical environment of each nucleus (chemical shift), the number of nuclei in a given environment (integration), and the proximity of nuclei to one another through chemical bonds (scalar coupling). For a molecule like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous structural assignment.
Experimental Protocol: Acquiring High-Fidelity NMR Data
A well-prepared sample is the bedrock of high-quality NMR data. Contaminants or improper sample concentration can lead to spectral artifacts, broadened lines, and ambiguous results.
Protocol:
-
Analyte Purity: Ensure the sample of this compound is of high purity, ideally >95%, as confirmed by a preliminary technique such as LC-MS.
-
Mass Determination: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound, offering good solubility and a well-defined residual solvent peak for referencing. For experiments where the exchangeable amine protons are of interest, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0 ppm). If not present, a small amount can be added.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
The following workflow outlines a comprehensive suite of NMR experiments for the complete structural elucidation of this compound.
Caption: Workflow for comprehensive NMR analysis.
Instrument Parameters (400 MHz Spectrometer):
| Experiment | Pulse Program | Spectral Width (ppm) | Acquisition Time (s) | Relaxation Delay (s) | Number of Scans |
| ¹H NMR | zg30 | 12 | 4.0 | 2.0 | 16 |
| ¹³C{¹H} NMR | zgpg30 | 240 | 1.0 | 2.0 | 1024 |
| DEPT-135 | dept135 | 240 | 1.0 | 2.0 | 512 |
| ¹H-¹H COSY | cosygpqf | 12 x 12 | 0.256 | 2.0 | 8 |
| ¹H-¹³C HSQC | hsqcedetgpsisp2.2 | 12 x 240 | 0.128 | 2.0 | 16 |
| ¹H-¹³C HMBC | hmbcgpndqf | 12 x 240 | 0.256 | 2.0 | 32 |
Predicted NMR Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift principles and data from analogous structures.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2', H-6' | ~6.75 | Doublet | 2H | ~8.8 |
| H-3', H-5' | ~6.65 | Doublet | 2H | ~8.8 |
| -NH₂ | ~3.5 (broad) | Singlet | 2H | - |
| -OCH₂- | ~4.05 | Triplet | 2H | ~6.0 |
| -NCH₂- (ethoxy) | ~2.80 | Triplet | 2H | ~6.0 |
| -NCH₂- (piperidine) | ~2.55 | Multiplet | 4H | - |
| -CH₂- (piperidine, β) | ~1.60 | Multiplet | 4H | - |
| -CH₂- (piperidine, γ) | ~1.45 | Multiplet | 2H | - |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C-1' | ~149.0 | No signal |
| C-4' | ~140.0 | No signal |
| C-2', C-6' | ~115.5 | CH (positive) |
| C-3', C-5' | ~116.0 | CH (positive) |
| -OCH₂- | ~66.5 | CH₂ (negative) |
| -NCH₂- (ethoxy) | ~58.0 | CH₂ (negative) |
| -NCH₂- (piperidine) | ~55.0 | CH₂ (negative) |
| -CH₂- (piperidine, β) | ~26.0 | CH₂ (negative) |
| -CH₂- (piperidine, γ) | ~24.0 | CH₂ (negative) |
-
¹H NMR: The aromatic region is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene ring. The ethoxy protons should appear as two triplets, integrating to 2H each. The piperidine protons will likely be complex multiplets in the aliphatic region. The amine protons will present as a broad singlet, which will disappear upon D₂O exchange.[1][2]
-
¹³C NMR & DEPT-135: The number of signals will confirm the molecular symmetry. DEPT-135 will distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, aiding in the assignment of the ethoxy and piperidine carbons.
-
¹H-¹H COSY: This experiment will reveal proton-proton couplings. Key correlations are expected between the two methylene groups of the ethoxy linker and within the piperidine ring protons.
-
¹H-¹³C HSQC: This spectrum directly correlates each proton to its attached carbon, providing a powerful tool for assigning the carbon signals based on the more easily interpreted proton spectrum.
-
¹H-¹³C HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for definitively connecting the different fragments of the molecule. For example, correlations from the -OCH₂- protons to the C-1' of the aromatic ring and to the -NCH₂- carbon of the ethoxy linker will confirm the ether linkage.
Part 2: Mass Spectrometry – Confirming Molecular Weight and Fragmentation
Mass spectrometry provides orthogonal information to NMR, primarily the molecular weight of the compound and insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.[3]
Why Mass Spectrometry is a Critical Complement to NMR
While NMR excels at defining the connectivity of a molecule, MS provides a direct measure of its mass. This is a fundamental property that must be consistent with the proposed structure. Furthermore, the fragmentation pattern in tandem MS (MS/MS) can corroborate the structural features identified by NMR.
Experimental Protocol: Obtaining High-Quality Mass Spectra
Protocol:
-
Analyte Purity: Use a sample of high purity.
-
Solvent Selection: A solvent system compatible with electrospray ionization (ESI) is required. A mixture of methanol or acetonitrile with a small amount of water (e.g., 50:50 acetonitrile:water) is a good starting point.
-
Concentration: Prepare a dilute solution of the analyte, typically in the range of 1-10 µg/mL.
-
Acidification (for Positive Ion Mode): To promote protonation and enhance the signal in positive ion mode, add a small amount of a volatile acid, such as formic acid (0.1% v/v), to the solution.
Caption: Workflow for Mass Spectrometry analysis.
Instrument Parameters (ESI-QTOF or ESI-Orbitrap):
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Full Scan m/z Range | 50 - 500 |
| MS/MS Collision Energy | Ramped (e.g., 10-40 eV) |
Predicted Mass Spectrum and Fragmentation Analysis
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₃H₂₁N₂O⁺ | 221.1648 |
The molecular formula of this compound is C₁₃H₂₀N₂O, with a monoisotopic mass of 220.1576 Da. In positive ion ESI, the protonated molecule [M+H]⁺ is expected.
The fragmentation of the protonated molecule is likely to be initiated at the protonated piperidine nitrogen or the aniline nitrogen. Key predicted fragmentation pathways include:
-
α-Cleavage adjacent to the piperidine nitrogen: This is a common fragmentation pathway for piperidine derivatives.[4] Cleavage of the C-C bond of the ethoxy linker attached to the piperidine nitrogen can lead to the formation of a stable iminium ion.
-
Cleavage of the ethoxy linker: Scission of the C-O or C-C bonds within the ethoxy linker can result in several characteristic fragment ions.
-
Loss of the piperidine ring: Fragmentation can lead to the loss of the entire piperidine moiety.
Table 4: Predicted Major Fragment Ions in ESI-MS/MS
| Predicted m/z | Proposed Fragment Structure/Loss |
| 120.0813 | [H₂N-C₆H₄-O-CH₂CH₂]⁺ |
| 98.1015 | [C₆H₁₂N]⁺ (Piperidinylmethylene iminium ion) |
| 84.0813 | [C₅H₁₀N]⁺ (Piperidine fragment) |
Conclusion: A Synergistic Approach to Structural Certainty
The robust characterization of this compound necessitates a synergistic application of NMR spectroscopy and mass spectrometry. NMR provides an intricate blueprint of the molecular framework, while mass spectrometry validates the molecular weight and elemental composition, with fragmentation patterns offering corroborative structural evidence. The detailed protocols and predictive data presented in this guide are designed to empower researchers to confidently and accurately characterize this and structurally related molecules, thereby upholding the principles of scientific integrity and accelerating the pace of drug discovery and development.
References
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]
-
JoVE. (2025). NMR Spectroscopy Of Amines. Available at: [Link]
-
MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 4-(2-Piperidin-1-yl-ethoxy)-phenylamine
Welcome to the technical support center for researchers working with 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting and practical solutions for overcoming solubility challenges in biological assays. Our goal is to ensure the accuracy and reproducibility of your experimental data.
Understanding the Molecule: Why Solubility is a Challenge
This compound possesses chemical characteristics that can make it challenging to dissolve in aqueous buffers used for biological assays. A key feature of its structure is the presence of two basic nitrogen atoms: one in the piperidine ring and the other in the phenylamine group. These amine groups can be protonated, which is a critical factor in manipulating the compound's solubility.
| Property | Value | Implication for Solubility |
| Molecular Formula | C13H20N2O[1] | |
| Molecular Weight | 220.31 g/mol [1] | |
| XLogP3-AA (Predicted) | 2.1[2] | This value suggests a degree of lipophilicity, which can contribute to lower aqueous solubility. |
| Hydrogen Bond Donors | 1 (from the aniline -NH2)[3] | Can participate in hydrogen bonding with water. |
| Hydrogen Bond Acceptors | 3 (2 nitrogens, 1 oxygen)[3] | Can participate in hydrogen bonding with water. |
| pKa (Predicted) | 8.14 ± 0.42[4] | Indicates that the compound is a weak base. |
The combination of a lipophilic character (indicated by the positive XLogP value) and its basic nature means that its solubility is highly dependent on pH. At neutral or basic pH, the compound is likely to be in its less soluble free base form.
Frequently Asked Questions (FAQs)
Q1: My compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What happened?
This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is much lower.[5] The organic solvent is diluted, and the compound crashes out of the solution. For this compound, this is exacerbated at neutral or physiological pH (e.g., pH 7.4) where the molecule is predominantly in its less soluble, un-ionized form.
Q2: What is the best starting approach to solubilize this compound?
The most effective initial strategy for this basic compound is pH adjustment . By lowering the pH of your aqueous buffer, you can protonate the amine groups, forming a more soluble salt in situ.
Q3: How do I choose the right pH for my buffer?
As a general rule, for a basic compound, you should aim for a pH that is at least 2 units below the pKa of the most basic functional group. With a predicted pKa around 8.14, a buffer with a pH of 6.0 or lower would be a good starting point.[4] However, the ideal pH will also depend on the tolerance of your specific biological assay (e.g., cell viability, enzyme activity).
Q4: Can I use co-solvents to improve solubility?
Yes, co-solvents can be very effective.[6] However, it is crucial to be mindful of their potential effects on your assay.
-
DMSO : Commonly used for stock solutions. In final assay conditions, keep the DMSO concentration as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells or inhibit enzyme activity.[7]
-
Ethanol : Another common co-solvent, but like DMSO, can have biological effects at higher concentrations.
-
Polyethylene Glycol (PEG) and Propylene Glycol (PG) : These are often used in formulations for in vivo studies and can be useful in vitro as well.[6]
Q5: What about using cyclodextrins?
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively encapsulating the lipophilic parts of the molecule to enhance aqueous solubility.[8][9][10] This can be a very effective method, particularly if your assay is sensitive to pH changes or organic co-solvents. Beta-cyclodextrins are commonly used for this purpose.[11]
Troubleshooting Guide
Problem: The compound will not dissolve even after adjusting the pH.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for persistent solubility issues.
Step-by-Step Protocol: pH Adjustment and Co-solvent Addition
-
Prepare a slightly acidic buffer : Start with a buffer system that is compatible with your assay and has a pH between 5.0 and 6.0 (e.g., MES, citrate, or phosphate buffer).
-
Prepare a high-concentration stock in DMSO : Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Serial Dilution : Perform serial dilutions of your DMSO stock in 100% DMSO to create the range of concentrations you will need for your assay.
-
Final Dilution into Assay Buffer : In your assay plate or tube, first add the acidic aqueous buffer. Then, while vortexing or mixing, add the small volume of your DMSO stock to achieve the final desired concentration. This method, where the buffer is present first, can sometimes prevent immediate precipitation.
-
If precipitation occurs :
-
Prepare a new assay buffer that includes a small percentage of a co-solvent like PEG-400 (e.g., 95% aqueous buffer, 5% PEG-400).
-
Repeat the final dilution step into this co-solvent-containing buffer.
-
Problem: I need to work at a physiological pH (7.4) where the compound is not soluble.
Strategy: Salt Formation or Cyclodextrin Complexation
If your biological system requires a neutral pH, you will need to use a formulation strategy that does not rely on low pH for solubility.
Method 1: Using a Pre-formed Salt
The most robust solution is to use a salt form of the compound, such as the hydrochloride (HCl) salt. Salt formation is a highly effective method to increase the solubility of basic drugs.[12][13] The salt form will readily dissolve in aqueous media and is more likely to remain in solution at neutral pH compared to the free base. You may need to synthesize the salt or check with your supplier if one is commercially available. A dihydrochloride salt of the related compound 4-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine is available, suggesting this is a viable strategy.[14]
Method 2: Cyclodextrin Formulation Protocol
-
Molar Ratio Determination : Start by testing a 1:1 molar ratio of this compound to beta-cyclodextrin.
-
Preparation :
-
Dissolve the required amount of beta-cyclodextrin in your pH 7.4 assay buffer. This may require gentle heating and stirring.
-
Prepare a concentrated stock of your compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the compound stock solution to the cyclodextrin solution while stirring vigorously.
-
-
Equilibration : Allow the mixture to stir at room temperature for several hours (or overnight) to ensure the formation of the inclusion complex.
-
Filtration : Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
Concentration Determination : It is crucial to determine the actual concentration of the solubilized compound in your final filtered solution, for example, by using UV-Vis spectroscopy or HPLC.
Decision Pathway for Formulation at Physiological pH
Caption: Decision-making for formulation at physiological pH.
References
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- Guidechem. 4-[2-(4-methylpiperidin-1-yl)ethoxy]aniline. Accessed January 26, 2026.
- LookChem. Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk. Accessed January 26, 2026.
- PubChem. 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. Accessed January 26, 2026.
- Chemguide. an introduction to phenylamine (aniline). Accessed January 26, 2026.
- ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Accessed January 26, 2026.
- WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Accessed January 26, 2026.
- PubChem. 4-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine dihydrochloride. Accessed January 26, 2026.
- PubChem. 2-(2-Piperidin-1-ium-1-ylethoxy)aniline. Accessed January 26, 2026.
- Lead Sciences. 4-(2-(Piperidin-1-yl)ethoxy)aniline. Accessed January 26, 2026.
- PubChem. 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline. Accessed January 26, 2026.
- CompoundingToday.com.
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- PubMed. Salt formation to improve drug solubility. Accessed January 26, 2026.
- Merck Millipore.
- ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics. Accessed January 26, 2026.
- NIH. Considerations regarding use of solvents in in vitro cell based assays - PMC. Accessed January 26, 2026.
- Taylor & Francis Online. Full article: Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Accessed January 26, 2026.
- Research Journal of Pharmaceutical Dosage Forms and Technology.
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Validation & Comparative
Orthogonal Purity Verification: A Comparative Guide to HPLC and qNMR for the Analysis of 4-(2-(piperidin-1-yl)ethoxy)aniline
In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For drug development professionals, relying on a single analytical technique can introduce unforeseen risks and potential inaccuracies. This guide presents a comparative analysis of two powerful and distinct analytical techniques, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), for the purity assessment of the active pharmaceutical ingredient (API) intermediate, 4-(2-(piperidin-1-yl)ethoxy)aniline.
This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but the underlying scientific rationale for methodological choices. We will explore a head-to-head comparison, underpinned by hypothetical experimental data, to illustrate the strengths and orthogonal nature of these two techniques.
The Imperative of Orthogonal Purity Assessment
The purity of an API is a critical quality attribute that can directly impact its safety and therapeutic effect. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous validation of analytical procedures to ensure they are fit for their intended purpose.[1][2][3][4] A direct area percentage measurement from a single chromatographic peak in an HPLC analysis, for instance, may not always represent the true purity of a substance, as it lacks the specificity to quantify impurities that may have a different response to the detector.[5]
Employing orthogonal methods—techniques that rely on different physicochemical principles—provides a more comprehensive and trustworthy purity profile. High-Performance Liquid Chromatography (HPLC) separates analytes based on their differential partitioning between a mobile and a stationary phase[6][7], while Quantitative Nuclear Magnetic Resonance (qNMR) provides a direct measure of the number of specific nuclei in a molecule, making it a primary analytical method.[8][9][10] This guide will demonstrate how the synergistic use of these two methods offers a robust and self-validating system for purity determination.
Experimental Design: A Tale of Two Techniques
The following sections detail the hypothetical experimental protocols for the purity analysis of 4-(2-(piperidin-1-yl)ethoxy)aniline using both HPLC and qNMR.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[6][11][12][13][14] The method developed here is a reversed-phase HPLC (RP-HPLC) method, which is ideal for separating non-polar to moderately polar compounds like our target analyte.[11]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis diode array detector (DAD) is used.
-
Chromatographic Conditions:
-
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its versatility and proven performance in separating a wide range of pharmaceutical compounds.
-
Mobile Phase: A gradient elution is employed to ensure the separation of potential impurities with varying polarities.
-
Mobile Phase A: 0.1% Phosphoric acid in water. The acidic modifier helps to protonate the amine functionalities in the analyte, leading to sharper peaks and improved chromatographic performance.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 20.0 80 20.1 20 | 25.0 | 20 |
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.
-
Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. This wavelength is chosen based on the UV absorbance spectrum of the aniline chromophore in the target molecule. A DAD allows for the monitoring of multiple wavelengths and peak purity analysis.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of 4-(2-(piperidin-1-yl)ethoxy)aniline reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Logical inputs for the calculation of purity using the qNMR internal standard method.
Comparative Data Summary
The following table presents hypothetical results obtained from the HPLC and qNMR analyses of three different batches of 4-(2-(piperidin-1-yl)ethoxy)aniline.
| Batch Number | HPLC Purity (Area %) | qNMR Purity (% w/w) |
| Batch A | 99.5% | 98.9% |
| Batch B | 99.8% | 99.2% |
| Batch C | 98.7% | 98.1% |
Discussion and Interpretation
The data presented in the table reveals a consistent trend: the purity values obtained by HPLC are slightly higher than those determined by qNMR. This is a common and important observation that highlights the fundamental differences between the two techniques.
-
HPLC: The area percent method in HPLC assumes that all components in the sample have a similar response to the detector at the chosen wavelength. [5]If impurities have a lower response factor than the main compound, their contribution to the total peak area will be underestimated, leading to an artificially inflated purity value. Furthermore, non-UV active impurities will not be detected at all.
-
qNMR: In contrast, qNMR provides a more absolute measure of purity. [9]Since the signal intensity is directly proportional to the number of nuclei, it is not dependent on the chemical structure in the same way as UV detection. qNMR can quantify any proton-containing species in the sample, including residual solvents and other impurities that may be invisible to the HPLC's UV detector. The lower purity values obtained by qNMR in our hypothetical example are likely due to the presence of such impurities.
The validation of analytical procedures is a critical aspect of ensuring data quality. [1][15][16][17][18][19]Both the HPLC and qNMR methods described would need to be fully validated according to ICH Q2(R1) guidelines, which include assessing parameters such as accuracy, precision, specificity, linearity, and range. [1][20]
Conclusion and Recommendations
This comparative guide demonstrates the value of using orthogonal analytical techniques for the purity assessment of pharmaceutical compounds like 4-(2-(piperidin-1-yl)ethoxy)aniline. While HPLC is an excellent tool for separating and detecting impurities, qNMR provides a more accurate and absolute determination of purity.
For researchers, scientists, and drug development professionals, the key takeaway is that a combination of HPLC and qNMR offers a more complete and reliable picture of a compound's purity. It is recommended to use HPLC for routine quality control and for identifying and quantifying known impurities, while qNMR should be employed as a primary method for the definitive purity assignment of reference standards and for investigating discrepancies in other analytical results. This dual-pronged approach provides a robust, self-validating system that enhances scientific integrity and supports regulatory compliance.
References
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MtoZ Biolabs. Principles, Advantages, and Applications of HPLC-Based Protein Purity Analysis. [Link]
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Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 741. [Link]
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ResearchGate. Purity comparison by NMR and HPLC. [Link]
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Joksić, M., & Stanković, V. (2000). High perfomance liquid chromatography in pharmaceutical analyses. Medicinski pregled, 53(7-8), 413–416. [Link]
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Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed, 36675317. [Link]
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JEOL. qNMR - Quantitative Analysis by NMR. [Link]
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Lab Manager. HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]
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Almac Group. QNMR – a modern alternative to HPLC. [Link]
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Maxi Scientific. A Comprehensive Guide to HPLC: Principles, Applications, and Techniques. [Link]
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The Pharmaceutical and Chemical Journal. An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. [Link]
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Pharmaguideline. Steps for HPLC Method Development. [Link]
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European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Mestrelab Research. What is qNMR and why is it important?. [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
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LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
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ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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Preprints.org. High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. [Link]
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USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
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Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
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UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]
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KNAUER. HPLC Basics – Essential Guide to Chromatography Principles. [Link]
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Pharmaceutical Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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JEOL Ltd. Let's try doing quantitative NMR. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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JEOL Ltd. What is qNMR (quantitative NMR) ?. [Link]
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BioPharm International. Method Validation Guidelines. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
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ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
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ICH. Quality Guidelines. [Link]
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PubChem. 4-(Piperidin-1-yl)aniline. [Link]
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WHO. Guidelines on submission of documentation for a multisource (generic) finished pharmaceutical product. [Link]
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USP-NF. <1225> Validation of Compendial Procedures. [Link]
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ScienceDirect. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Link]
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PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
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YouTube. ICH Q2 Validation of Analytical Procedures. [Link]
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Wikipedia. p-Phenetidine. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Analytical and Bioanalytical Chemistry Research. Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. [Link]
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In silico docking studies of 4-(2-piperidin-1-yl-ethoxy)-phenylamine analogs with estrogen receptors
A Comparative Analysis of Binding Interactions and Performance Metrics for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the estrogen receptors (ERα and ERβ) remain pivotal targets, particularly in the context of hormone-responsive breast cancers. The development of selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) has revolutionized treatment paradigms. A promising scaffold for novel ER modulators is 4-(2-piperidin-1-yl-ethoxy)-phenylamine, which combines a key phenoxy-ethylamine moiety known for ER interaction with a versatile piperidine ring amenable to synthetic modification. This guide provides a comprehensive framework for conducting and interpreting in silico docking studies of novel analogs based on this scaffold, offering a comparative analysis of their potential binding affinities and interaction patterns with ERα and ERβ.
The Rationale for Targeting Estrogen Receptors with Phenylamine Analogs
Estrogen receptors are ligand-activated transcription factors that play a crucial role in the development and progression of a significant portion of breast cancers.[1][2] The binding of ligands to the ligand-binding domain (LBD) of ERs initiates a cascade of conformational changes, leading to the regulation of gene expression.[1][3] The goal of many anticancer therapies is to antagonize this process. The this compound scaffold is of particular interest due to its structural similarities to known ER modulators like Tamoxifen, featuring a basic amine side chain that is often crucial for high-affinity binding within the ER's hydrophobic ligand-binding pocket.[1][4] By modifying the piperidine and phenylamine moieties, researchers can fine-tune the steric and electronic properties of the molecule to optimize its interaction with the receptor.
A Standardized Workflow for In Silico Docking Studies
To ensure reproducible and comparable results, a standardized docking protocol is essential. This workflow, derived from best practices in computational drug design, provides a robust framework for evaluating novel phenylamine analogs.[5][6][7]
Experimental Workflow: In Silico Docking of Phenylamine Analogs with Estrogen Receptors
Caption: A standardized workflow for in silico molecular docking studies.
Step-by-Step Methodology
-
Protein Preparation :
-
Obtain the crystal structures of ERα (e.g., PDB ID: 3ERT) and ERβ (e.g., PDB ID: 1X7B) from the Protein Data Bank.[4][8][9]
-
Prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges). This step is crucial for accurate electrostatic potential calculations.
-
-
Ligand Preparation :
-
Draw the 2D structures of the this compound analogs.
-
Convert the 2D structures to 3D using a suitable tool (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the 3D structures using a force field like MMFF94 to obtain a low-energy conformation.
-
Assign Gasteiger charges to the ligand atoms.
-
-
Grid Box Generation :
-
Define a grid box that encompasses the entire ligand-binding site of the receptor.[5][7] The dimensions and center of the grid are typically based on the position of the co-crystallized ligand in the original PDB file.[7] This ensures that the docking algorithm searches for binding poses within the relevant active site.
-
-
Molecular Docking :
-
Utilize a validated docking program such as AutoDock Vina.[4][10] This software employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the receptor's binding site.[10]
-
Treat the ligand as flexible and the receptor as rigid to reduce computational complexity while allowing for an induced-fit approximation.
-
Generate a set number of binding poses (e.g., 10-20) for each ligand.
-
-
Analysis of Docking Results :
-
The primary metric for comparison is the binding affinity, typically reported as a negative Gibbs free energy of binding (ΔG) in kcal/mol.[4][8] A more negative value indicates a stronger predicted binding affinity.[5]
-
Analyze the top-ranked binding poses for each analog to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the binding pocket.[3] Visualization software like PyMOL or BIOVIA Discovery Studio is essential for this step.[4]
-
Comparative Analysis of Phenylamine Analogs: A Virtual Study
To illustrate the application of this workflow, we present a virtual docking study of three hypothetical analogs of this compound against ERα and ERβ. These analogs are designed to probe the structure-activity relationship (SAR) by introducing modifications at the phenylamine and piperidine moieties.
-
Analog 1 (A1) : The core this compound structure.
-
Analog 2 (A2) : Introduction of a hydroxyl group at the para-position of the phenyl ring, mimicking the phenolic hydroxyl group of estradiol, which is crucial for high-affinity binding.
-
Analog 3 (A3) : Addition of a bulky hydrophobic group (e.g., a benzyl group) to the piperidine nitrogen to explore the steric tolerance of the binding pocket.
Table 1: Predicted Binding Affinities of Phenylamine Analogs with Estrogen Receptors
| Analog | ERα (3ERT) Binding Affinity (kcal/mol) | ERβ (1X7B) Binding Affinity (kcal/mol) | Key Interacting Residues (ERα) | Key Interacting Residues (ERβ) |
| A1 | -8.5 | -8.2 | Arg394, Glu353, Leu387 | Arg346, Glu305, Leu339 |
| A2 | -9.8 | -9.5 | His524 , Arg394, Glu353, Leu387 | His475 , Arg346, Glu305, Leu339 |
| A3 | -7.9 | -7.5 | Arg394, Glu353 | Arg346, Glu305 |
| Tamoxifen | -10.0[10] | -9.7 | Arg394, Glu353, Asp351 | Arg346, Glu305, Asp303 |
| Estradiol | -10.3[11] | -10.6[11] | His524, Glu353, Arg394 | His475, Glu305, Arg346 |
Note: The binding affinities and interacting residues for A1, A2, and A3 are hypothetical and for illustrative purposes. The values for Tamoxifen and Estradiol are representative of those found in the literature for comparative purposes.
Interpretation of Results and Structure-Activity Relationships
The virtual docking results in Table 1 suggest several key SAR insights:
-
The Importance of a Phenolic Hydroxyl Group : Analog A2, with the added hydroxyl group, shows a significantly improved predicted binding affinity for both ERα and ERβ compared to the parent compound A1. This is likely due to the formation of a crucial hydrogen bond with key residues like His524 in ERα and His475 in ERβ, mimicking the interaction of the natural ligand, estradiol.[3] This highlights the importance of a hydrogen bond donor in this region of the ligand.
-
Steric Hindrance in the Binding Pocket : Analog A3, with a bulky benzyl group, exhibits a lower predicted binding affinity than A1. This suggests that the addition of large substituents on the piperidine ring may introduce steric clashes within the binding pocket, disrupting optimal binding. This information is valuable for guiding further synthetic modifications.
-
Key Amino Acid Interactions : The analysis of interacting residues reveals that Arg394 and Glu353 in ERα (Arg346 and Glu305 in ERβ) are consistently involved in binding.[2][3][5] These residues are known to be critical for anchoring ligands within the binding pocket through hydrogen bonding and electrostatic interactions.[2][3]
Visualizing Ligand-Receptor Interactions
Visual inspection of the docked poses is paramount for understanding the binding mode of the analogs. The following diagram illustrates the key interactions of a high-affinity ligand within the ERα binding pocket.
Key Interactions within the ERα Ligand-Binding Domain
Caption: Key molecular interactions between a phenylamine analog and the ERα LBD.
From In Silico to In Vitro: The Necessity of Experimental Validation
While in silico docking is a powerful tool for prioritizing compounds and generating hypotheses, it is crucial to remember that these are predictive models.[12] The binding affinities are estimations, and the scoring functions may not always perfectly recapitulate experimental reality.[9] Therefore, experimental validation of the top-ranked virtual hits is a mandatory next step in the drug discovery pipeline.
Common experimental assays for validating ER binders include:
-
Binding Assays : Radioligand binding assays or fluorescence polarization assays to determine the binding affinity (Ki or IC50) of the compounds for ERα and ERβ.
-
Cell-Based Assays : Reporter gene assays in ER-positive cell lines (e.g., MCF-7) to assess the functional activity of the compounds (agonist vs. antagonist).
-
Cell Proliferation Assays : Assays like the MTT assay to evaluate the effect of the compounds on the proliferation of ER-positive cancer cells.
Conclusion
In silico docking studies provide an invaluable, resource-efficient platform for the initial evaluation of novel this compound analogs as potential estrogen receptor modulators. By following a standardized workflow and carefully analyzing the predicted binding affinities and interaction patterns, researchers can derive critical structure-activity relationship insights to guide the design and synthesis of more potent and selective compounds. The virtual comparative analysis presented here demonstrates how systematic modifications to the core scaffold can significantly impact receptor binding. However, it is imperative that these computational predictions are followed by rigorous experimental validation to confirm the biological activity and therapeutic potential of the most promising candidates.
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In Silico Identification and Pharmacological Evaluation of Novel Endocrine Disrupting Chemicals That Act via the Ligand-Binding Domain of the Estrogen Receptor α. National Institutes of Health. [Link]
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INHIBITION OF ESTROGEN RECEPTOR ALPHA (ERα) BY BIOACTIVE COMPOUNDS FROM TERMINALIA ARJUNA (Roxb. ex DC.) Wight & Arn.: A MOLECULAR DOCKING STUDY. Journal of Microbiology, Biotechnology and Food Sciences. [Link]
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Safety Operating Guide
Mastering the Safe Handling of 4-(2-Piperidin-1-yl-ethoxy)-phenylamine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-(2-Piperidin-1-yl-ethoxy)-phenylamine. By understanding the why behind these procedures, you can foster a culture of safety and ensure the reliable progress of your research.
Anticipated Hazard Profile
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Understanding these potential hazards is the first step in establishing a robust safety protocol. The following sections will detail the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal methods.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory tasks.
| Task | Engineering Controls | Gloves | Eye/Face Protection | Respiratory Protection | Lab Coat/Body Protection |
| Weighing/Transferring Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile gloves (double-gloved recommended) | Safety glasses with side shields or goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Standard lab coat |
| Preparing Solutions | Chemical Fume Hood | Nitrile gloves | Chemical safety goggles or face shield | Not generally required if in a fume hood | Chemical-resistant lab coat |
| Running Reactions/Work-up | Chemical Fume Hood | Nitrile gloves | Chemical safety goggles or face shield | Not generally required if in a fume hood | Chemical-resistant lab coat |
| Handling Waste | Well-ventilated area | Nitrile gloves | Safety glasses with side shields | Not generally required | Standard lab coat |
Causality Behind PPE Choices:
-
Nitrile Gloves: Nitrile gloves provide good resistance to a range of chemicals, including many organic solvents, acids, and bases which may be used in conjunction with this compound.[4] They are a suitable choice for splash protection and short-duration handling. Always inspect gloves for integrity before use and dispose of them immediately after handling the chemical.
-
Chemical Fume Hood: A properly functioning chemical fume hood is the most critical engineering control for preventing inhalation exposure to powders and vapors.[5]
-
Eye Protection: The potential for serious eye irritation necessitates the use of chemical safety goggles or a face shield, especially when preparing solutions where splashing is a risk.[1][2]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area within a chemical fume hood or a ventilated balance enclosure.
-
Pre-use Checks: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.
-
Weighing: Use a tared weigh boat or paper. Avoid creating dust. If dust is generated, gently clean the area with a damp paper towel, which should then be disposed of as hazardous waste.
-
Container Sealing: Once the desired amount is weighed, securely seal the primary container.
Solution Preparation:
-
Solvent Selection: Choose your solvent based on your experimental protocol.
-
Dissolution: In a chemical fume hood, slowly add the solid compound to the solvent with stirring. Be mindful of any potential exothermic reactions.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
Reaction and Work-up:
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
-
Temperature Control: Use appropriate heating or cooling baths to maintain the desired reaction temperature and prevent uncontrolled reactions.
-
Quenching: Quench reactions carefully, especially if reactive reagents have been used.
-
Extraction and Purification: Perform all extractions and purification steps within the chemical fume hood.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations.
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[6]
-
Sharps: Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate percentages.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's EHS office. Do not pour any waste down the drain.[7]
The following workflow diagram illustrates the key stages of handling and disposal.
Sources
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
